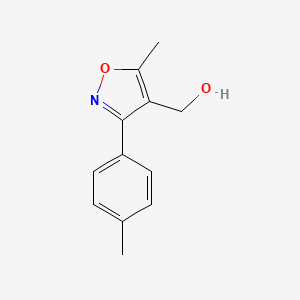

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol

説明

Chemical Nomenclature and Registry

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol is systematically named as [5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]methanol under IUPAC guidelines. Its molecular formula is C₁₂H₁₃NO₂ , with a molecular weight of 203.24 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1018297-60-3 | |

| SMILES Notation | OCC₁=C(C)ON=C₁C₂=CC=C(C)C=C₂ | |

| InChI Key | MYRHVRQCQIJDHW-UHFFFAOYSA-N | |

| MDL Number | MFCD10008824 |

The compound features a para-tolyl group (4-methylphenyl) at position 3 and a hydroxymethyl group (-CH₂OH) at position 4 of the isoxazole ring.

Historical Context in Isoxazole Chemistry

Isoxazole derivatives emerged as critical scaffolds following Claisen’s 1903 synthesis of the parent isoxazole via propargylaldehyde acetal oximation. The development of This compound reflects advances in regioselective functionalization , particularly through:

- 1,3-Dipolar cycloadditions of nitrile oxides with alkynes.

- Electrochemical synthesis using substituted azides.

- Green chemistry approaches in biorenewable solvents.

This compound’s synthesis became prominent in the early 21st century, driven by demand for heterocyclic building blocks in medicinal chemistry.

Classification within Heterocyclic Systems

The compound belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structural classification includes:

- Substitution pattern : 3-aryl (p-tolyl), 4-hydroxymethyl, 5-methyl groups.

- Electronic properties : Electron-rich due to the oxygen atom’s lone pairs, enhanced by methyl and hydroxymethyl substituents.

Comparative analysis with related isoxazoles:

Structural Significance in Research Applications

The compound’s hydroxymethyl group enables diverse derivatization, making it valuable for:

- Medicinal chemistry :

- Materials science :

- Catalysis :

Structural features driving these applications:

特性

IUPAC Name |

[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRHVRQCQIJDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a five-membered isoxazole ring, which is crucial for its biological activity. The presence of the methyl and p-tolyl groups enhances its interaction with biological targets.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to a decrease in pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MDA-MB-231). The IC50 values for this compound against various cancer cell lines range from 5.6 to 17.8 µM, indicating significant potency .

- Antimicrobial Effects : The compound displays activity against a range of pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | N/A |

| Anticancer | Induction of apoptosis in MDA-MB-231 cells | 5.6 - 17.8 |

| Antimicrobial | Activity against various pathogens | N/A |

Case Studies

- Anti-Cancer Study : A study involving the screening of this compound against multiple cancer cell lines revealed that it selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cells (IC50 > 100 µM for HEK293) .

- Inflammation Model : In vitro assays demonstrated that the compound effectively reduced the expression of inflammatory markers in macrophage cell lines, supporting its potential application in treating inflammatory conditions .

科学的研究の応用

Cognitive Enhancement and Neurological Disorders

One of the primary applications of (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol is in the enhancement of cognitive functions and the treatment of cognitive disorders such as Alzheimer's disease. The compound has been identified as a selective modulator of GABA A receptors, particularly targeting the GABA A subtype, which is implicated in cognitive processes.

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at treating cognitive decline. It is often combined with other agents to enhance its efficacy and minimize side effects.

Case Studies

- Clinical Trials : Several studies have investigated the efficacy of isoxazole derivatives in clinical settings, showing promise in improving cognitive performance in patients with mild cognitive impairment .

- Combination Therapies : Research indicates that combining this compound with cholinesterase inhibitors may yield synergistic effects, enhancing overall therapeutic outcomes in Alzheimer's patients .

Potential in Treating Other Disorders

Beyond cognitive enhancement, this compound shows potential in treating other neurological conditions due to its neuroprotective properties.

Applications in Other Conditions

- Anxiety Disorders : The compound's modulation of GABA A receptors suggests potential use in treating anxiety disorders, providing a safer alternative to traditional benzodiazepines .

- Epilepsy : Research into its anticonvulsant properties indicates that it may help manage epilepsy by selectively modulating specific GABA A receptor subtypes without inducing sedation .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cognitive Enhancement | GABA A inverse agonist | Improved memory and learning |

| Alzheimer's Disease Treatment | Modulation of synaptic plasticity | Slowed progression of cognitive decline |

| Anxiety Disorders | GABAergic modulation | Reduced anxiety symptoms |

| Epilepsy | Anticonvulsant properties | Fewer side effects compared to traditional treatments |

類似化合物との比較

Structural and Functional Group Analysis

Table 1 summarizes key structural and physicochemical properties of (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol and related compounds.

Key Observations :

- Hydroxyl Group Impact: The methanol substituent in the target compound distinguishes it from non-polar analogues (e.g., compound 56 with an ester group). This group enhances solubility in polar solvents like ethanol or water .

- Substituent Effects : The para-tolyl group provides moderate hydrophobicity, whereas analogues with isobutylphenyl (e.g., CAS 763109-44-0) exhibit higher lipophilicity, likely reducing bioavailability .

- Heterocyclic Diversity : Compounds like 6 and 8b incorporate thiadiazole rings, which may confer distinct electronic properties and bioactivity compared to pure isoxazole derivatives .

Reactivity Trends :

- The methanol group in the target compound can undergo oxidation to form a carboxylic acid or participate in esterification, expanding its utility as a synthetic intermediate.

- Thiadiazole-containing analogues (e.g., 6, 8b) exhibit reactivity at the imine or ester groups, enabling further functionalization .

準備方法

Cyclization via Hydroxylamine and Aldehyde/Nitrile Precursors

A common approach to isoxazole derivatives involves multicomponent reactions (MCRs) between hydroxylamine hydrochloride, malononitrile or ethyl acetoacetate, and substituted aromatic aldehydes. This strategy allows the formation of 5-substituted isoxazoles with aryl groups at the 3-position. For example, hydroxylamine hydrochloride reacts with a p-tolyl-substituted aldehyde and malononitrile or ethyl acetoacetate under mild conditions in the presence of a base (such as potassium carbonate) and a green solvent system like glycerol or deep eutectic solvents. This method yields functionalized isoxazoles with good to excellent yields (70–94%) and short reaction times (20–120 minutes) at room temperature.

Reduction of Isoxazole Carbonyl or Ester to Methanol Group

The methanol substituent at the 4-position can be introduced by reduction of an isoxazole intermediate bearing a carbonyl or ester group at that position. Lithium aluminum hydride (LiAlH4) reduction of 4-substituted isoxazole esters or chloromethyl derivatives in anhydrous tetrahydrofuran (THF) is a reported method. For instance, 3-phenylisoxazol-4-yl methyl esters or chloromethyl derivatives are reduced to the corresponding (3-phenylisoxazol-4-yl)methanol compounds with good efficiency.

Halomethylation and Subsequent Substitution

Another route involves chloromethylation of the isoxazole ring at the 4-position using reagents like thionyl chloride (SOCl2) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The chloromethyl intermediate can then be converted to the hydroxymethyl derivative by hydrolysis or substitution reactions.

Dehydration and Cyclization in Methanol/Water with Inorganic Bases

For derivatives such as 5-methyl-3,4-diphenyl isoxazole, dehydration reactions of suitable precursors in methanol and water under inorganic base catalysis (e.g., sodium carbonate) have been reported. This method provides a straightforward synthesis with moderate to high yields and product purities, although specific adaptation is needed for p-tolyl substitution and methanol functionalization.

Detailed Synthetic Route Example for this compound

Analytical and Research Findings

- The multicomponent synthesis approach is advantageous due to its simplicity, environmental compatibility, and high yields.

- Reduction steps using LiAlH4 are effective for converting esters or chloromethyl intermediates to hydroxymethyl derivatives without significant side reactions.

- Purification by recrystallization from methanol or column chromatography ensures high purity (typically >95%), which is critical for medicinal chemistry applications.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by ^1H NMR confirm the structure and substitution pattern of the final compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol, and how can reaction parameters be optimized?

- Methodological Answer : Isoxazole derivatives are typically synthesized via cyclocondensation of hydroxylamine with diketones or via reactions involving active methylene compounds. For example, describes the synthesis of isoxazole-containing thiadiazoles using hydroxylamine hydrochloride under reflux in ethanol, with yields improved by adjusting reaction time (5–10 hours) and temperature (reflux conditions). For this compound, similar protocols can be adapted, with optimization via systematic variation of solvent polarity (e.g., ethanol vs. acetic acid) and stoichiometry of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- 1H-NMR : Focus on the methanol (-CH2OH) proton resonance (δ ~4.8–5.2 ppm, broad) and aromatic protons from the p-tolyl group (δ ~6.8–7.5 ppm). Compare with , where isoxazole protons appear as doublets (δ ~7.95–8.13 ppm) .

- IR : Look for O-H stretching (~3200–3600 cm⁻¹) and C=N/C-O isoxazole ring vibrations (~1600–1650 cm⁻¹) .

- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of -CH2OH) should align with the molecular formula.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Refer to safety guidelines for structurally similar compounds like (5-(2,5-Dimethylphenyl)isoxazol-4-yl)methanol ( ). Key precautions include:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in sealed containers at 2–8°C to prevent degradation.

- Avoid open flames due to potential flammability .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination of this compound?

- Methodological Answer : Use the SHELX suite ( ) for refinement. If data conflicts arise (e.g., R-factor discrepancies):

- Re-examine twinning or disorder using SHELXL’s TWIN/BASF commands.

- Validate hydrogen bonding networks with SHELXPRO’s intermolecular distance analysis.

- Cross-validate with DFT-calculated bond lengths/angles (e.g., PubChem data in ) .

Q. What experimental design principles are critical for studying the stability of this compound under varying conditions?

- Methodological Answer :

- pH Stability : Use a fractional factorial design () to model stability across pH 3–10, monitoring degradation via HPLC.

- Solvent Effects : Test polar (methanol) vs. non-polar (hexane) solvents. For quantification, employ UV-Vis spectroscopy (λmax ~250–300 nm for isoxazoles) .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites.

- Compare with PubChem’s SMILES data () to map reactive centers (e.g., methanol -OH as a nucleophile).

- Validate predictions via kinetic studies (e.g., reaction with acetyl chloride) .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer : Apply principles from contradiction analysis ():

- Perform meta-analysis of dose-response curves to identify outliers.

- Use molecular docking (AutoDock Vina) to assess binding affinity consistency across derivatives.

- Control for solvent interference (e.g., DMSO vs. methanol) in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。